molecular formula C22H17NO4 B2574986 N-(2-{2-oxo-2H,6H,7H,8H-cyclopenta[g]chromen-4-yl}-1-benzofuran-3-yl)acetamide CAS No. 904010-45-3

N-(2-{2-oxo-2H,6H,7H,8H-cyclopenta[g]chromen-4-yl}-1-benzofuran-3-yl)acetamide

Cat. No.: B2574986
CAS No.: 904010-45-3
M. Wt: 359.381
InChI Key: BPVYFEGUTGSQFS-UHFFFAOYSA-N
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Description

N-(2-{2-oxo-2H,6H,7H,8H-cyclopenta[g]chromen-4-yl}-1-benzofuran-3-yl)acetamide is a heterocyclic compound featuring a fused cyclopenta[g]chromen (coumarin derivative) core linked to a benzofuran moiety via an acetamide group. Its structural complexity arises from the cyclopenta[g]chromen system, which incorporates a lactone ring, and the benzofuran unit, a five-membered oxygen-containing heterocycle.

Properties

IUPAC Name

N-[2-(2-oxo-7,8-dihydro-6H-cyclopenta[g]chromen-4-yl)-1-benzofuran-3-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17NO4/c1-12(24)23-21-15-7-2-3-8-18(15)27-22(21)17-11-20(25)26-19-10-14-6-4-5-13(14)9-16(17)19/h2-3,7-11H,4-6H2,1H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPVYFEGUTGSQFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=C(OC2=CC=CC=C21)C3=CC(=O)OC4=C3C=C5CCCC5=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-{2-oxo-2H,6H,7H,8H-cyclopenta[g]chromen-4-yl}-1-benzofuran-3-yl)acetamide typically involves multi-step organic reactions. One common approach is to start with the synthesis of the chromen and benzofuran intermediates, followed by their coupling and subsequent acetamide formation. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that are scalable and cost-effective. This includes the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

N-(2-{2-oxo-2H,6H,7H,8H-cyclopenta[g]chromen-4-yl}-1-benzofuran-3-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield reduced forms of the chromen or benzofuran rings.

    Substitution: The acetamide group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve specific solvents, temperatures, and catalysts to drive the reactions to completion.

Major Products

The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield oxo-derivatives, while substitution can introduce new functional groups into the molecule.

Scientific Research Applications

N-(2-{2-oxo-2H,6H,7H,8H-cyclopenta[g]chromen-4-yl}-1-benzofuran-3-yl)acetamide has a wide range of scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a candidate for drug development due to its unique structure and potential therapeutic effects.

    Industry: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of N-(2-{2-oxo-2H,6H,7H,8H-cyclopenta[g]chromen-4-yl}-1-benzofuran-3-yl)acetamide involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, modulating biological pathways and exerting its effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Structural Motifs and Substituent Effects

(a) Coumarin-Benzofuran Hybrids

The target compound shares structural similarities with N-(2-(substituted)-4-oxothiazolidin-3-yl)-2-(4-methyl-2-oxo-2H-chromen-7-yloxy) acetamides (), which combine coumarin and thiazolidinone moieties. Key differences include:

  • Core Structure : The target compound uses cyclopenta[g]chromen (a bicyclic lactone) instead of a simpler 4-methylcoumarin.
  • Linker: A benzofuran-acetamide linkage replaces the thiazolidinone-ether group in .
  • Synthesis: The thiazolidinone analogs are synthesized via cyclization with mercaptoacetic acid and ZnCl₂ , whereas the target compound’s synthesis might involve coupling reactions similar to those in , using formylbenzoic acid and NaOH .
(b) Benzothiazole Acetamides

The patent in describes N-(6-trifluoromethylbenzothiazole-2-yl)-2-phenylacetamide , which replaces benzofuran with benzothiazole. Key distinctions:

  • Electronic Effects : Benzothiazole’s electron-withdrawing nature contrasts with benzofuran’s oxygen-driven electron-donating properties, altering reactivity and solubility.
  • Substituents : The trifluoromethyl group in benzothiazole derivatives enhances lipophilicity and metabolic stability compared to the target compound’s cyclopenta[g]chromen system .

Spectral and Physicochemical Properties

Table 1: Comparison of Spectral Data and Properties
Compound Molecular Formula Melting Point (°C) IR (C=O, C≡N) cm⁻¹ Key NMR Signals (δ, ppm)
Target Compound (Inferred) C₂₂H₁₇NO₄ N/A ~1660 (C=O), N/A Aromatic H: 6.8–8.2; Acetamide NH: ~10.0
13a () C₁₆H₁₅N₅O₃S 288 1664 (C=O), 2214 (C≡N) δ 2.30 (CH₃), 7.20–7.92 (ArH)
Benzothiazole Derivative () C₁₆H₁₂F₃NO₂S N/A ~1650 (C=O) Trifluoromethyl: δ 3.77 (OCH₃)
Thiazolidinone-Coumarin () C₁₉H₁₇N₃O₅S N/A ~1660 (C=O) Thiazolidinone NH: δ 10.10–11.95
Key Observations:
  • IR Spectroscopy: The target compound’s lactone (C=O) stretch (~1660 cm⁻¹) aligns with coumarin derivatives in . Cyano groups (C≡N) in analogs (2214 cm⁻¹) are absent in the target .
  • NMR : Aromatic protons in the benzofuran and chromen rings (δ 6.8–8.2) resemble those in ’s coupling products (δ 7.20–7.92) .

Biological Activity

N-(2-{2-oxo-2H,6H,7H,8H-cyclopenta[g]chromen-4-yl}-1-benzofuran-3-yl)acetamide is a complex organic compound characterized by its unique structural features, including a cyclopenta[g]chromene moiety and a benzofuran unit. This compound belongs to a class of cyclic amides and has garnered interest in medicinal chemistry due to its potential therapeutic applications. However, the biological activity of this specific compound remains largely unexplored in the scientific literature.

Structural Characteristics

The molecular formula of this compound is C23H19NO4 with a molecular weight of approximately 373.41 g/mol. The structural complexity arises from the combination of aromatic rings and functional groups that may influence its biological properties.

Potential Biological Activities

While direct studies on the biological activity of this compound are scarce, insights can be drawn from related compounds with similar structural features. The following table summarizes potential biological activities based on structural analogs:

Compound Name Structural Features Biological Activity Unique Aspects
1-BenzofuranSimple benzofuran structureAntimicrobialLacks cyclopentane moiety
2-OxoquinoxalineContains quinoxaline ringAnticonvulsantDifferent heterocyclic framework
CyclobutylcarboxamideSimilar amide bondAnti-inflammatorySmaller cyclic structure

These comparisons highlight that compounds with similar cyclic structures and functional groups may exhibit diverse biological activities.

Currently, the mechanism of action for this compound is not well-defined due to the lack of empirical studies. However, compounds within the same chemical class often interact with various biological targets such as enzymes and receptors, which could be an avenue for future research.

Case Studies and Related Research

While specific case studies on this compound are lacking, research into structurally similar compounds suggests promising pharmacological effects. For instance:

  • Antioxidant Activity : Compounds with similar benzofuran structures have been evaluated for their antioxidant properties, which may suggest potential health benefits related to oxidative stress.
  • Antimicrobial Properties : Analogous compounds have demonstrated antimicrobial activity against various pathogens, indicating that this compound could also possess such properties.
  • Anti-inflammatory Effects : Research into related cyclic amides has shown anti-inflammatory effects in various models, suggesting that this compound may have similar therapeutic applications.

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